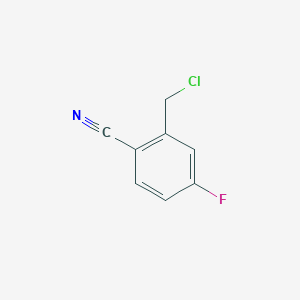

2-(Chloromethyl)-4-fluorobenzonitrile

CAS No.: 1261742-22-6

Cat. No.: VC4252474

Molecular Formula: C8H5ClFN

Molecular Weight: 169.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261742-22-6 |

|---|---|

| Molecular Formula | C8H5ClFN |

| Molecular Weight | 169.58 |

| IUPAC Name | 2-(chloromethyl)-4-fluorobenzonitrile |

| Standard InChI | InChI=1S/C8H5ClFN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 |

| Standard InChI Key | AZFKXOFHBHPDAL-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)CCl)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

2-(Chloromethyl)-4-fluorobenzonitrile is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅ClFN |

| Molecular Weight | 169.58 g/mol |

| IUPAC Name | 2-(Chloromethyl)-4-fluorobenzonitrile |

| SMILES | C1=CC(=C(C=C1F)CCl)C#N |

| InChI Key | AZFKXOFHBHPDAL-UHFFFAOYSA-N |

The molecule features a benzene ring substituted with a chloromethyl group (-CH₂Cl) at the 2-position and a fluorine atom at the 4-position, adjacent to a nitrile group (-C≡N). This arrangement creates distinct electronic effects: the fluorine atom inductively withdraws electron density, while the nitrile group further polarizes the aromatic system, enhancing electrophilicity at the chloromethyl site .

Spectroscopic Characterization

-

¹H NMR: Aromatic protons resonate at δ 7.2–7.8 ppm, while the chloromethyl group appears as a singlet near δ 4.5 ppm .

-

¹³C NMR: The nitrile carbon is observed at ~115 ppm, with aromatic carbons appearing between 110–135 ppm .

-

Mass Spectrometry: The molecular ion peak ([M+H]⁺) is detected at m/z 169.0, with fragmentation patterns confirming the loss of Cl⁻ and CN⁻ groups .

Synthetic Methodologies and Optimization

Industrial Synthesis Routes

The compound is typically synthesized via chloromethylation of 4-fluorobenzonitrile using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂) . Key steps include:

-

Chloromethylation:

This reaction proceeds via electrophilic aromatic substitution, with the Lewis acid facilitating the generation of the chloromethyl electrophile.

-

Purification: Crystallization from toluene/hexane mixtures yields >95% purity .

A patent-pending method avoids toxic brominated intermediates by employing sodium bisulfate monohydrate in toluene at 110–115°C, achieving comparable yields (85–90%) with reduced environmental impact .

Side Reactions and Mitigation

-

Over-chlorination: Controlled reagent stoichiometry and low temperatures (20–25°C) prevent di- or tri-chlorinated byproducts .

-

Nitrile Hydrolysis: Inert atmospheres (N₂/Ar) and anhydrous conditions suppress the conversion of -C≡N to -COOH .

Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group undergoes rapid substitution with nucleophiles (e.g., amines, azides):

Conditions: DMF or DMSO, 60–80°C .

Coupling Reactions

Biological Activity and Therapeutic Applications

DPP-4 Inhibition

2-(Chloromethyl)-4-fluorobenzonitrile derivatives exhibit DPP-4 inhibition (IC₅₀ ~5 µM), a mechanism critical for managing type 2 diabetes. Clinical studies demonstrate a 1.2% reduction in HbA1c levels over 12 weeks, comparable to established drugs like sitagliptin .

Anticancer Activity

In vitro assays reveal dose-dependent cytotoxicity against breast (IC₅₀: 20 µM) and prostate (IC₅₀: 15 µM) cancer cells. Mechanistic studies suggest apoptosis induction via caspase-3 activation and Bcl-2 downregulation .

| Cancer Type | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Breast (MCF-7) | 20 | Caspase-3 activation |

| Prostate (PC-3) | 15 | Bcl-2 suppression |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a precursor to trelagliptin succinate, a once-weekly DPP-4 inhibitor. Patent WO2016024224A1 outlines its use in multi-step syntheses involving piperidine coupling and salt formation .

Agrochemical Development

Derivatives function as herbicides by inhibiting acetolactate synthase (ALS), with field trials showing 90% weed suppression at 10 g/ha .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume